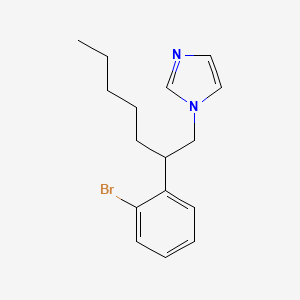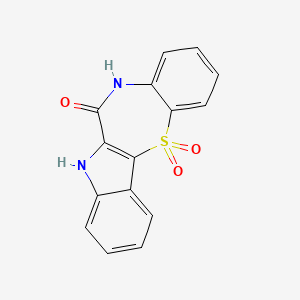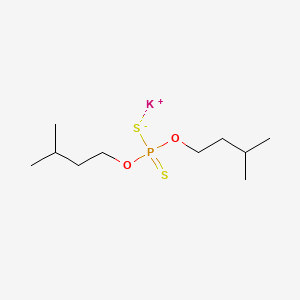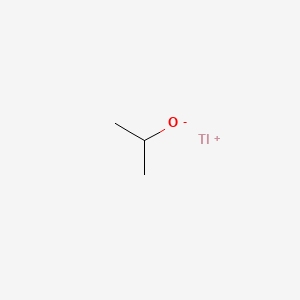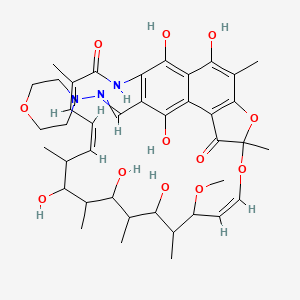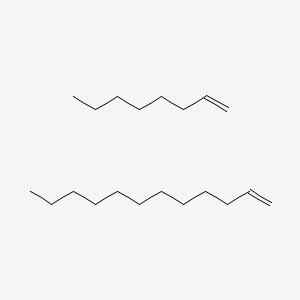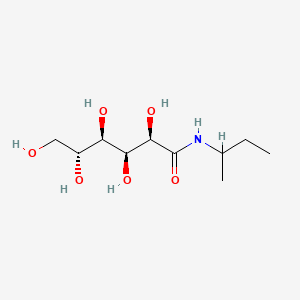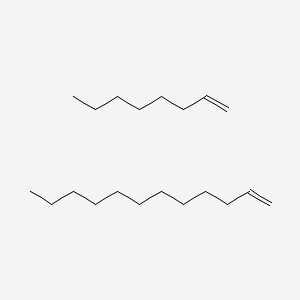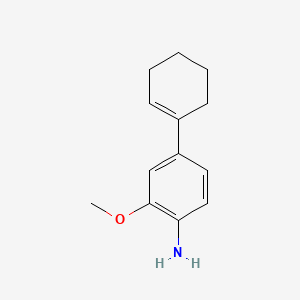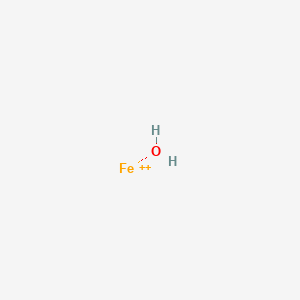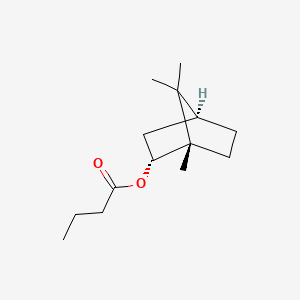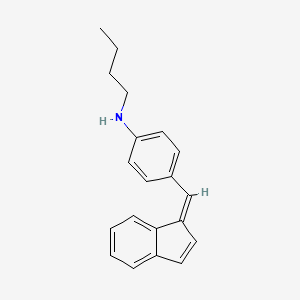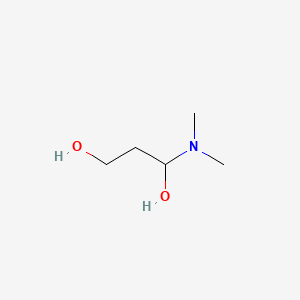
1-(Dimethylamino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)propane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless to light yellow liquid with a strong, characteristic odor. This compound is soluble in water, alcohols, ethers, and ketones, but insoluble in petroleum ether and alkanes. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is typically carried out in a solvent mixture of water and methanol at a temperature of 25°C. The mixture is then heated to 30-40°C for 2-4 hours, followed by refluxing to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous feeding of reactants. For example, N,N-dimethyl-1,3-propylenediamine can be reacted with propylene oxide under controlled pressure and temperature conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
1-(Dimethylamino)propane-1,3-diol has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of synthetic cationic lipids, which are essential for gene delivery systems.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)propane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, in gene delivery systems, the compound forms complexes with DNA, facilitating its entry into cells. The dimethylamino group enhances the compound’s ability to interact with negatively charged DNA molecules, promoting efficient transfection .
Comparison with Similar Compounds
1-(Dimethylamino)propane-1,3-diol can be compared with other similar compounds such as:
3-(Dimethylamino)-1,2-propanediol: Similar in structure but differs in the position of the hydroxyl groups.
1,2-Propanediol: Lacks the dimethylamino group, resulting in different chemical properties and applications.
1,3-Propanediol: Similar backbone but lacks the dimethylamino group, leading to different reactivity and uses.
Uniqueness: The presence of both hydroxyl and dimethylamino groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Properties
CAS No. |
54718-99-9 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
1-(dimethylamino)propane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(8)3-4-7/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
DTWQXQRQHDSUED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


